molecular formula C48H80N7O19P3S B1262969 (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA

(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA

Cat. No.: B1262969
M. Wt: 1184.2 g/mol
InChI Key: SBYLHTNKEWSLBA-NOMRFMDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA is a 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA. It derives from a (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis for Bile Acid Biosynthesis Studies : The compound is used in the synthesis of coenzyme A esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, significant for studying the side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).

Biological and Metabolic Studies

  • Exploring Cholic Acid Biosynthesis : The compound has been utilized in structural and biosynthetic studies of principal bile alcohols in human urine, contributing to a deeper understanding of cholic acid biosynthesis (Une et al., 2000).
  • Bile Acid Formation Research : It is instrumental in research on the formation of cholic acid and chenodeoxycholic acid, crucial acids derived from cholesterol (Bun-ya et al., 1998).
  • Investigating Stereospecific Hydroxylations : Studies involving stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha,7alpha-diol, as part of the biosynthesis of chenodeoxycholic acid in humans, have employed this compound (Shefer et al., 1978).
  • Metabolism in Bile Acid Formation : Research on the metabolism of (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA and its conversion into chenodeoxycholic acid in humans has provided insights into bile acid formation and cholesterol metabolism (Hanson, 1971).

Enzymatic Studies

  • Enzymatic Reactions in Bile Acid Biosynthesis : The compound aids in exploring conjugation reactions like hydration and dehydrogenation catalyzed by bifunctional proteins in bile acid biosynthesis, offering insights into enzymatic processes and pathways (Kurosawa et al., 2001).
  • Peroxisomal Enzyme Research : It is key in studying peroxisomal enzymes like D-3-hydroxyacyl-CoA dehydratase/dehydrogenase bifunctional protein, essential for understanding the conversion of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA to its 24-oxo-forms (Bun-ya et al., 1998).

Measurement and Assay Development

  • Development of HPLC-ESI-MS/MS Assay : The compound is critical in developing novel assays for measuring and quantifying CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, facilitating the study of bile acid biosynthesis and related disorders (Gan-Schreier et al., 2005).

Properties

Molecular Formula

C48H80N7O19P3S

Molecular Weight

1184.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R,6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanethioate

InChI

InChI=1S/C48H80N7O19P3S/c1-26(30-10-11-31-36-32(13-16-48(30,31)6)47(5)15-12-29(56)20-28(47)21-33(36)57)8-7-9-27(2)45(62)78-19-18-50-35(58)14-17-51-43(61)40(60)46(3,4)23-71-77(68,69)74-76(66,67)70-22-34-39(73-75(63,64)65)38(59)44(72-34)55-25-54-37-41(49)52-24-53-42(37)55/h24-34,36,38-40,44,56-57,59-60H,7-23H2,1-6H3,(H,50,58)(H,51,61)(H,66,67)(H,68,69)(H2,49,52,53)(H2,63,64,65)/t26-,27-,28+,29-,30-,31+,32+,33-,34-,36+,38-,39-,40+,44-,47+,48-/m1/s1

InChI Key

SBYLHTNKEWSLBA-NOMRFMDASA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C

Canonical SMILES

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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